2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione
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Overview
Description
2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a dimethylamino group and a cyclohexane ring
Preparation Methods
The synthesis of 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide dimethyl acetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for a couple of hours, followed by cooling and recrystallization from ethanol to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing into its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can form complexes with metal ions, which may inhibit enzyme activity by blocking the active site .
Comparison with Similar Compounds
Similar compounds to 2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione include:
2-[(Dimethylamino)methylidene]indan-1-one: This compound has a similar structure but with an indanone ring instead of a cyclohexane ring.
3-[(Dimethylamino)methylidene]furan-2(3H)-one: This compound features a furan ring and exhibits similar reactivity and applications.
5-[(Dimethylamino)methylidene]thiazolidine-4-thione: This compound includes a thiazolidine ring and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
106551-63-7 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15NO2/c1-7-4-9(12)8(6-11(2)3)10(13)5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
MYBHPGGKRQVRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=CN(C)C)C(=O)C1 |
Origin of Product |
United States |
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